molecular formula C16H25BrOTe B14309449 Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide CAS No. 111873-49-5

Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide

Cat. No.: B14309449
CAS No.: 111873-49-5
M. Wt: 440.9 g/mol
InChI Key: BWYXOPHJYFOFNU-UHFFFAOYSA-M
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Description

Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide is a chemical compound that belongs to the class of organotellurium compounds. These compounds are characterized by the presence of tellurium atoms bonded to organic groups.

Preparation Methods

The synthesis of Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide typically involves the reaction of dibutyl telluride with 2-oxo-2-phenylethyl bromide under specific reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.

    Reduction: It can be reduced to form tellurides and other reduced species.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different telluronium salts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide has several scientific research applications, including:

Mechanism of Action

The mechanism by which Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The compound can form ylides, which are key intermediates in many organic reactions. These ylides can undergo further transformations to form the desired products. The molecular pathways involved in these reactions are complex and depend on the specific reaction conditions and substrates used .

Comparison with Similar Compounds

Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide can be compared with other similar organotellurium compounds, such as:

  • Telluronium, dibutyl(2-oxo-2-phenylethyl)-, chloride
  • Telluronium, dibutyl(2-oxo-2-phenylethyl)-, iodide
  • Telluronium, dibutyl(2-oxo-2-phenylethyl)-, fluoride

These compounds share similar chemical properties but differ in their reactivity and applications. The bromide variant is unique due to its specific reactivity and the types of reactions it can catalyze .

Properties

CAS No.

111873-49-5

Molecular Formula

C16H25BrOTe

Molecular Weight

440.9 g/mol

IUPAC Name

dibutyl(phenacyl)tellanium;bromide

InChI

InChI=1S/C16H25OTe.BrH/c1-3-5-12-18(13-6-4-2)14-16(17)15-10-8-7-9-11-15;/h7-11H,3-6,12-14H2,1-2H3;1H/q+1;/p-1

InChI Key

BWYXOPHJYFOFNU-UHFFFAOYSA-M

Canonical SMILES

CCCC[Te+](CCCC)CC(=O)C1=CC=CC=C1.[Br-]

Origin of Product

United States

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